2-(Allylthio)benzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSXEAQRDHEFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Allylthio Benzo D Thiazole and Its Advanced Derivatives
Synthesis of 2-(Allylthio)benzo[d]thiazole via S-Allylation of 2-Mercaptobenzothiazole (B37678)
The principal route to obtaining this compound is through the S-allylation of 2-mercaptobenzothiazole. This reaction targets the sulfur atom of the thiol group, introducing an allyl group to form the desired thioether.
Classical Allylation Procedures
A well-established method for the S-allylation of 2-mercaptobenzothiazole involves the use of a strong base and an allyl halide. researchgate.netgrafiati.comresearchgate.net Specifically, sodium hydride (NaH) is employed to deprotonate the thiol group of 2-mercaptobenzothiazole, creating a nucleophilic thiolate anion. This anion then reacts with allyl bromide in an SN2 reaction to yield this compound. researchgate.netgrafiati.comresearchgate.net This reaction is typically carried out in a dry aprotic solvent, such as N,N-dimethylformamide (DMF), to ensure the reactivity of the base and prevent unwanted side reactions. researchgate.netgrafiati.comresearchgate.net
While effective, this classical procedure often requires stringent anhydrous conditions and the use of a hazardous reagent like sodium hydride. The reaction can be sluggish and may necessitate elevated temperatures to proceed to completion. nih.govup.ac.za
Environmentally Benign Synthetic Approaches
In response to the growing need for sustainable chemical processes, environmentally benign methods for the synthesis of this compound and its derivatives have been developed. researchgate.netresearchgate.netrsc.orgresearchgate.netrsc.org One notable approach is the use of ultrasound-assisted synthesis. researchgate.netrsc.orgnih.govnih.govmdpi.com Ultrasound irradiation can significantly accelerate the reaction rate, leading to higher yields in shorter time frames compared to conventional heating methods. researchgate.netnih.gov This technique often allows for the use of milder reaction conditions and can reduce the need for hazardous solvents and reagents. rsc.orgnih.gov For instance, the synthesis of some 2-substituted sulfanyl (B85325) benzo[d]thiazoles has been achieved with better yields and shorter reaction times using ultrasound irradiation. researchgate.net
Derivatization Strategies for this compound
The allyl group in this compound provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives.
Formation of 2-(2,3-Disubstituted Propylsulfanyl)benzo[d]thiazoles
The double bond of the allyl group in this compound is susceptible to various addition reactions, leading to the formation of 2-(2,3-disubstituted propylsulfanyl)benzo[d]thiazoles. researchgate.netresearchgate.net These reactions allow for the introduction of a wide array of functional groups onto the propyl chain, thereby modifying the chemical and physical properties of the parent molecule. The specific nature of the substituents can be tailored by choosing the appropriate reagents and reaction conditions.
Microwave-Enhanced Synthetic Protocols for Benzothiazole (B30560) Analogs
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and it has been successfully applied to the synthesis of benzothiazole analogs. nih.govias.ac.inresearchgate.netunivpancasila.ac.id This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. nih.govunivpancasila.ac.id For example, the condensation of 2-aminothiophenols with aldehydes to form benzothiazoles can be significantly expedited using microwave irradiation. ias.ac.in This approach is not only efficient but also aligns with the principles of green chemistry by reducing energy consumption. researchgate.netunivpancasila.ac.id
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Method | Reaction Time | Yield Increase | Reference |
|---|---|---|---|
| Conventional | 2 to 8 hours | - | nih.gov |
| Microwave | 3 to 10 minutes | 3% to 113% | nih.gov |
Multi-Component Reactions in the Synthesis of Thiazole-Containing Hybrids
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. nih.govnih.govrsc.orgrug.nlmdpi.com This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. rsc.orgrug.nl MCRs have been employed in the synthesis of various thiazole-containing hybrids, allowing for the rapid construction of molecular diversity. nih.govresearchgate.net For instance, a one-pot, three-component reaction has been utilized to synthesize novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. researchgate.net
Click Chemistry Applications for Benzothiazole Derivatives
Click chemistry has emerged as a powerful and versatile strategy in medicinal chemistry and materials science for the synthesis of complex molecules with high efficiency and specificity. This set of reactions, characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups, has been extensively applied to the functionalization of the benzothiazole scaffold. The resulting derivatives often exhibit enhanced biological activities and novel physicochemical properties. Key click chemistry reactions employed for modifying benzothiazole include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), thiol-ene reactions, and cyanobenzothiazole-cysteine (CBT-Cys) ligations.
The CuAAC reaction is a prominent method for creating 1,2,3-triazole-linked benzothiazole conjugates. This reaction involves the cycloaddition of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. Researchers have synthesized series of novel benzothiazole-1,2,3-triazole hybrids by reacting an alkyne-functionalized benzothiazole, such as 2-(prop-2-yn-1-ylthio)benzo[d]thiazole, with various aromatic azides. bohrium.com This approach has led to the development of compounds with significant antimicrobial and antioxidant properties. bohrium.com For instance, a series of triazole-tethered benzothiazoles were designed and synthesized via click chemistry as potential multifunctional agents for Alzheimer's disease, demonstrating inhibitory activity against cholinesterases and amyloid-β aggregation. bohrium.comresearchgate.net Similarly, benzothiazole-based triazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. ajgreenchem.com
Another significant application of click chemistry is the development of "click-on" fluorogenic dyes. nih.gov In this approach, a non-fluorescent benzothiazole containing an electron-deficient alkyne group at the 2-position reacts with an azide-containing molecule to form a fluorescent triazole adduct. nih.gov This transformation turns the benzothiazole chromophore into a fluorophore, a principle that holds potential for designing other fluorescent dyes. nih.gov
The thiol-ene reaction, a radical-mediated addition of a thiol to a double bond, is another click reaction relevant to the derivatization of compounds like this compound, which contains both a thiol precursor and an alkene (allyl) group. researchgate.netgrafiati.comresearchgate.netmdpi.com This reaction is known for its high efficiency and is often initiated by light, allowing for spatial and temporal control. nih.gov While direct thiol-ene reactions on this compound itself are a potential synthetic route, much of the research has focused on using the benzothiazole thiol as a building block for creating more complex structures. mdpi.com
The cyanobenzothiazole-cysteine (CBT-Cys) click reaction is a biocompatible and bio-orthogonal ligation method. It involves the reaction of a 2-cyanobenzothiazole (CBT) with a 1,2-aminothiol, typically an N-terminal cysteine residue in a peptide or protein, to form a 4,5-dihydro-1,3-thiazole. iris-biotech.de This reaction is notably fast under physiological conditions and does not require a heavy metal catalyst, making it ideal for biochemical and biomedical applications, such as labeling biomolecules and creating probes for in vivo imaging. iris-biotech.de
The versatility of click chemistry is further demonstrated in the synthesis of 2-aminobenzothiazole (B30445) derivatives. For example, a boronic acid group has been utilized both as a catalyst and as a site for further functionalization in a click chemistry approach to synthesize these derivatives. mdpi.com
The table below summarizes representative examples of benzothiazole derivatives synthesized using click chemistry and their applications.
Table 1: Examples of Benzothiazole Derivatives Synthesized via Click Chemistry
| Derivative Class | Click Reaction Type | Starting Benzothiazole | Reactant | Application/Finding | Reference(s) |
|---|---|---|---|---|---|
| Triazole-tethered benzothiazoles | CuAAC | 2-(prop-2-yn-1-ylthio)benzo[d]thiazole | Aromatic azides | Antimicrobial and antioxidant agents. | bohrium.com |
| Triazole-tethered benzothiazoles | CuAAC | Not specified | Not specified | Multifunctional agents for Alzheimer's disease. | bohrium.comresearchgate.net |
| Benzothiazole-based triazoles | CuAAC | N-substituted 2-(2,4-bis((1-phenyl-1H-1,2,3-triazol-4-yl) methoxy) phenyl) benzothiazole | Not applicable (product described) | Antimicrobial and anticancer agents. | ajgreenchem.com |
| Fluorogenic Dyes | CuAAC | Benzothiazole alkyne | Trimethylsilylazide | "Click-on" fluorescent adducts for potential labeling. | nih.gov |
| 2-Aminobenzothiazole derivatives | Not specified (boronic acid-mediated) | 2-aminothiophenols | Aldehydes with a boronic acid group | Straightforward synthesis of functionalized 2-amino-pbt derivatives. | mdpi.com |
| D-Luciferin Analogs | CBT-Cys Ligation | 2-Cyanobenzothiazole (2-CBT) | D-cysteine | Biomimetic synthesis for probes and bioconjugation. | iris-biotech.de |
Chemical Reactivity and Transformational Pathways of 2 Allylthio Benzo D Thiazole
Cycloaddition and Heterocyclization Reactions Involving the Allyl Moiety
The presence of the allyl group in 2-(allylthio)benzo[d]thiazole provides a reactive site for cycloaddition and heterocyclization reactions. These reactions are crucial for constructing fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry.
Intramolecular Cyclization to Form Fused Heterocycles
A key transformation of allylthio-substituted benzazoles is their ability to undergo intramolecular cyclization to form fused heterocyclic systems. For instance, 2-(allylthio)-1H-benzimidazoles, which are structurally related to this compound, can be cyclized to produce thiazolo[3,2-a]benzimidazole derivatives. nih.govresearchgate.net This type of reaction typically involves the activation of the allyl group, followed by an intramolecular nucleophilic attack from the nitrogen atom of the benzimidazole (B57391) ring. nih.gov
The cyclization of 2-(allylthio)-1H-benzimidazoles with reagents like iodine or bromine leads to the formation of 3-(halomethyl)-2,3-dihydro-3-methyl-thiazolo[3,2-a]benzimidazole derivatives. nih.govmdpi.com This process highlights the utility of the allyl group as a linchpin for constructing more complex, fused heterocyclic scaffolds.
Halogen-Mediated Cyclization and Regioselectivity
Halogens such as iodine and bromine are effective mediators for the cyclization of S-allyl derivatives of 2-mercaptobenzimidazole. cyberleninka.ru The reaction of 2-allylthiobenzimidazole with bromine in acetic acid has been reported to yield 2-(2,3-dibromopropyl)thiobenzimidazole hydrobromide. cyberleninka.ru Subsequent treatment of this intermediate can lead to the formation of thiazine-containing fused systems. cyberleninka.ru
The regioselectivity of these halogen-mediated cyclizations can be influenced by the reaction conditions and the substitution pattern on the benzazole ring. nih.gov For example, the bromination of 5-ethoxy-2-alkenylthiobenzimidazole has been shown to occur at the C6 position of the benzimidazole ring concurrently with heterocyclization. nih.govmdpi.com In some cases, the nature of the halogen can direct the cyclization pathway, leading to either thiazole (B1198619) or thiazoline (B8809763) ring formation. mdpi.com
Functionalization and Modification of the Benzo[d]thiazole Core
The benzothiazole (B30560) core of this compound can also be chemically modified. These modifications are important for tuning the electronic properties and biological activities of the resulting compounds.
Reactions with Diverse Electrophiles and Nucleophiles
The benzothiazole moiety can react with a variety of electrophiles and nucleophiles. nih.gov For example, the synthesis of pyrazolyl-quinoxaline derivatives has been achieved through reactions involving the benzothiazole core. researchgate.netgrafiati.com Similarly, the reaction of 2-mercaptopyrazine (B1227527) with allyl bromides can produce 2-(allylthio)pyrazine (B1227732) derivatives, demonstrating a related synthetic strategy. nih.gov The benzothiazole nucleus is also a precursor for the synthesis of various heterocyclic systems like indolones.
The reactivity of the benzothiazole core is influenced by the electron-donating or electron-withdrawing nature of its substituents. This allows for the targeted synthesis of a wide range of derivatives with diverse chemical properties.
Cross-Metathesis Reactions for the Elaboration of the Allylthio Group
The allylthio group of this compound is amenable to olefin cross-metathesis reactions. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net This powerful carbon-carbon bond-forming reaction allows for the extension and elaboration of the allyl side chain. For instance, cross-metathesis of 2-(allylthio)benzo[d]oxazole, a related compound, with acrylate (B77674) esters has been successfully employed to synthesize new α,β-unsaturated esters. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net This strategy provides a versatile method for introducing a wide range of functional groups onto the sulfur-linked side chain, further expanding the chemical diversity of accessible benzothiazole derivatives.
Interactive Table of Research Findings
| Reaction Type | Substrate | Reagent(s) | Product(s) | Key Findings | Reference(s) |
| Intramolecular Cyclization | 2-(Allylthio)-1H-benzimidazoles | Iodine or Bromine | 3-(Halomethyl)-2,3-dihydro-3-methyl-thiazolo[3,2-a]benzimidazole derivatives | Forms fused heterocyclic systems. | nih.govmdpi.com |
| Halogen-Mediated Cyclization | 2-Allylthiobenzimidazole | Bromine in Acetic Acid | 2-(2,3-Dibromopropyl)thiobenzimidazole hydrobromide | Leads to thiazine-containing fused systems upon further reaction. | cyberleninka.ru |
| Reaction with Nucleophiles | 2-Mercaptopyrazine | Allyl Bromides | 2-(Allylthio)pyrazine derivatives | Establishes a practical preparation method for these derivatives. | nih.gov |
| Cross-Metathesis | 2-(Allylthio)benzo[d]oxazole | Acrylate Esters | α,β-Unsaturated esters | Allows for the elaboration of the allylthio group. | uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net |
Pharmacological Activities and Mechanistic Insights of 2 Allylthio Benzo D Thiazole Derivatives
Anti-Cancer Activity and Cellular Mechanisms of 2-(Allylthio)benzo[d]thiazole Derivatives
Derivatives of this compound belong to the broader class of benzothiazoles, which are recognized for a wide spectrum of biological activities, including significant potential in cancer therapy nih.govekb.egnih.gov. Research has focused on synthesizing novel benzothiazole (B30560) derivatives and evaluating their antitumor capabilities frontiersin.orgresearchgate.net. These compounds exert their anti-cancer effects through various cellular mechanisms, including inducing cell death, halting the cell cycle, and interfering with critical signaling pathways that control cancer cell proliferation and survival.
In Vitro Cytotoxicity Against Malignant Cell Lines
The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The compound this compound, referred to as BTA-4, showed lower cytotoxic activity compared to other derivatives in a study, exhibiting moderate inhibition against cell lines such as U-251 (glioblastoma), PC-3 (prostate cancer), K-562 (chronic myelogenous leukemia), and HTC-15 (colon cancer) nih.gov.
Other benzothiazole derivatives have demonstrated significant growth inhibition across a wide range of cancer cells. For instance, the derivative YLT322 was tested against a spectrum of human cancer cells, showing potent activity nih.govnih.gov. Another derivative, 4c, was identified as a highly active compound against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively mdpi.com. Similarly, compound 4a, a 2-aminobenzothiazole (B30445) hybrid, showed potent activity against HCT-116 (colon cancer), HEPG-2, and MCF-7 cell lines with IC50 values of 5.61, 7.92, and 3.84 µM, respectively nih.govnih.gov.
The table below summarizes the in vitro cytotoxic activity of various this compound derivatives against several malignant cell lines.
| Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| YLT322 | HepG2 | 0.85 | nih.gov |
| YLT322 | MCF-7 | 1.90 | nih.gov |
| YLT322 | MDA-MB-231 | 0.91 | nih.gov |
| YLT322 | A549 | 1.65 | nih.gov |
| YLT322 | A431 | 2.70 | nih.gov |
| YLT322 | HCT116 | 1.35 | nih.gov |
| Compound 4c | MCF-7 | 2.57 | mdpi.com |
| Compound 4c | HepG2 | 7.26 | mdpi.com |
| Compound 4a | MCF-7 | 3.84 | nih.govnih.gov |
| Compound 4a | HepG2 | 7.92 | nih.govnih.gov |
| Compound 4a | HCT-116 | 5.61 | nih.govnih.gov |
| CP1 | HepG2 | 11 µg/ml | ekb.eg |
| CP1 | MCF-7 | 4.8 µg/ml | ekb.eg |
| CP1 | HCT116 | 4.7 µg/ml | ekb.eg |
Induction of Programmed Cell Death (Apoptosis)
A primary mechanism of anti-cancer activity for benzothiazole derivatives is the induction of apoptosis, or programmed cell death nih.gov. The derivative YLT322, for example, induces apoptosis in HepG2 cells in a dose- and time-dependent manner nih.govnih.gov. This process is associated with the activation of caspase-3 and caspase-9 nih.gov.
Many of these compounds trigger apoptosis through the mitochondria-mediated intrinsic pathway frontiersin.orgnih.gov. This pathway involves the regulation by Bcl-2 family proteins frontiersin.org. For instance, certain novel 2-amino-5-benzylthiazole derivatives were found to decrease the level of the anti-apoptotic Bcl-2 protein while increasing the level of the pro-apoptotic Bim protein and the mitochondrion-specific EndoG nuclease ukrbiochemjournal.org. Another benzothiazole derivative, BTD, was shown to induce the translocation of Bax from the cytoplasm to the mitochondria and promote the release of Cytochrome C from the mitochondria into the cytoplasm, key events in the intrinsic apoptotic pathway frontiersin.org. This induction of apoptosis can be triggered by an increase in reactive oxygen species (ROS) generation, which leads to a loss of mitochondrial transmembrane potential frontiersin.orgnih.gov.
Cell Cycle Progression Modulation
Benzothiazole derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at different phases. This arrest prevents the cancer cells from dividing and proliferating.
For example, a study on the derivative AFN01 in human melanoma cell lines indicated it acts as a significant cytostatic and cytotoxic drug researchgate.net. Another study involving new thiazole (B1198619) derivatives found that compound 4d caused cell cycle arrest at the G1 and G2/M phases in the MDA-MB-231 breast cancer cell line mdpi.com. Similarly, compound 4c induced cell cycle arrest at the G1/S phase in MCF-7 cancer cells, leading to an accumulation of cells in the pre-G1 phase mdpi.com.
Flow cytometric analysis of 2-aminobenzothiazole hybrids in MCF-7 cells revealed that compounds 4a and 4c inhibited the cell population in the S phase, while compound 8a inhibited the population in the G1/S phase nih.govnih.gov. The isoxazole (B147169) derivative 20c was also found to induce G2/M cell cycle arrest in Colo205 cells, an effect linked to a significant increase in p53 levels semanticscholar.org.
Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2, HER Enzyme)
Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a common feature of many cancers, making them important therapeutic targets. Benzothiazole-based derivatives have emerged as effective inhibitors of several RTKs, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor (HER) semanticscholar.org.
Several studies have focused on developing 2-aminobenzothiazole derivatives as potent VEGFR-2 inhibitors nih.govnih.govsemanticscholar.org. For instance, a series of 2-aminobenzothiazole-pyrazoles were identified as a new group of powerful VEGFR-2 inhibitors with significant anticancer effects semanticscholar.org. In one study, the derivative 4a emerged as the most active inhibitor of VEGFR-2 with an IC50 of 91 nM, comparable to the standard drug Sorafenib (IC50 of 53 nM) nih.govsemanticscholar.org. Another thiazole derivative, 4c, also effectively blocked VEGFR-2 with an IC50 of 0.15 µM mdpi.com.
Molecular docking studies have been employed to understand the binding affinity of benzo[d]thiazol-2-amine derivatives with the HER enzyme. These studies showed that specific derivatives exhibited high binding affinities to the HER enzyme, suggesting they could interact effectively with it nih.gov.
Modulation of Intracellular Signaling Pathways (e.g., AKT, ERK)
Intracellular signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, are frequently overactive in cancer, promoting cell proliferation and survival. Benzothiazole derivatives have been shown to modulate these critical pathways.
Treatment with certain benzothiazole-based compounds has been observed to decrease the phosphorylated (active) forms of AKT, p38 MAPK, and ERK1/2, which are vital for cell proliferation researchgate.net. The combination of inhibitors for ERK1/2 (AZD0364) and PI3K (ZSTK474) has been shown to reduce the activation of both ERK1/2 and AKT in leukemia cells, enhancing anticancer effects and inducing apoptosis mdpi.com. The up-regulation of c-Jun N-terminal kinases (JNK) activity is associated with several diseases, including cancer, and these kinases also participate in the onset of apoptosis nih.gov. A series of 2-thioether-benzothiazoles has been synthesized and evaluated for their potential as JNK inhibitors nih.gov.
Nucleic Acid Interaction Mechanisms (e.g., DNA Binding)
The interaction with nucleic acids represents another mechanism through which benzothiazole derivatives can exert their anticancer effects. These interactions can range from direct binding to DNA to the inhibition of enzymes that regulate DNA topology, such as topoisomerases.
Some novel 2-amino-5-benzylthiazole derivatives have been shown to cause DNA single-strand breaks and fragmentation in leukemia cells without directly binding to or intercalating with DNA ukrbiochemjournal.org. In contrast, other derivatives function as DNA minor groove-binding agents researchgate.netesisresearch.org. For example, the derivative BM3 was identified as a potent human topoisomerase IIα inhibitor that acts as a DNA minor groove-binding agent rather than a DNA intercalator or a topoisomerase poison researchgate.netesisresearch.org. This compound appears to interact directly with the DNA topoisomerase IIα enzyme first, before binding to DNA researchgate.netesisresearch.org. Molecular docking simulations have also been used to explore the potential binding modes of benzo[d]thiazol-2-amine derivatives within the DNA groove, analyzing interactions such as hydrogen bonding and hydrophobic interactions nih.gov.
Antimicrobial and Antifungal Properties of this compound Derivatives
Derivatives of this compound have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among these, their antimicrobial and antifungal properties have been a primary focus of research, revealing their potential to combat various pathogenic microorganisms.
Broad-Spectrum Antibacterial Efficacy
Research has consistently shown that benzothiazole derivatives, including those with an allylthio substituent, possess notable antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. nih.govpcbiochemres.com The versatility of the benzothiazole scaffold allows for a variety of chemical modifications, leading to the development of compounds with enhanced potency.
For instance, studies on benzothiazole-clubbed isatin (B1672199) derivatives have demonstrated greater antibacterial activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa compared to Gram-positive bacteria. nih.gov Specifically, certain derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 3.1 μg/ml against E. coli and 6.2 μg/ml against P. aeruginosa, surpassing the efficacy of the standard drug ciprofloxacin (B1669076) in some cases. nih.gov
Furthermore, the incorporation of a sulfonamide moiety into the benzothiazole structure has yielded compounds with potent antibacterial action. nih.gov Some sulfonamide analogues of benzothiazole have shown equipotent activity to chloramphenicol (B1208) and sulphamethoxazole against P. aeruginosa, Staphylococcus aureus, and E. coli, with MIC values ranging from 3.1 to 6.2 μg/ml. nih.gov The antibacterial efficacy of these derivatives is often attributed to their ability to inhibit essential bacterial enzymes, such as peptide deformylase, dihydroorotase, and dihydropteroate (B1496061) synthase. nih.gov
Interactive Data Table: Antibacterial Activity of Benzothiazole Derivatives
| Compound Type | Bacterial Strain | MIC (μg/ml) | Reference Drug | Reference Drug MIC (μg/ml) |
|---|---|---|---|---|
| Benzothiazole-clubbed isatin derivative | E. coli | 3.1 | Ciprofloxacin | 12.5 |
| Benzothiazole-clubbed isatin derivative | P. aeruginosa | 6.2 | Ciprofloxacin | 12.5 |
| Sulfonamide analogue of benzothiazole | P. aeruginosa | 3.1-6.2 | Chloramphenicol | - |
| Sulfonamide analogue of benzothiazole | S. aureus | 3.1-6.2 | Sulphamethoxazole | - |
Antifungal Potency Against Pathogenic Yeasts and Molds
In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal activity against a range of pathogenic yeasts and molds. pcbiochemres.combenthamscience.com The benzothiazole nucleus is a key pharmacophore in the development of new antifungal agents. pcbiochemres.com
Studies have shown that certain benzothiazole derivatives exhibit potent activity against Candida species. For example, some synthesized 3-substitutedmethyl-6-benzoylbenzo[d]thiazole-2(3H)-thione derivatives displayed MIC values of 4 µg/mL against Candida parapsilosis, which is comparable to the standard antifungal drug fluconazole. medipol.edu.tr Other derivatives in the same study showed moderate activity against C. parapsilosis with MICs ranging from 8 to 16 µg/mL. medipol.edu.tr
The structural features of these derivatives play a crucial role in their antifungal efficacy. The lipophilicity of the compounds, which can be modified by different substitutions on the benzothiazole ring, is a key factor that influences their ability to penetrate the fungal cell membrane. niscair.res.in
Antimycobacterial Activity Studies
The search for novel therapeutic agents against Mycobacterium tuberculosis, the causative agent of tuberculosis, has led to the investigation of benzothiazole derivatives. nih.govchemicalpapers.com Several studies have highlighted the potential of these compounds as effective antimycobacterial agents. nih.govchemicalpapers.comresearchgate.net
A series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis (H37Rv strain). nih.gov Some of these compounds exhibited potent inhibition with MIC values of 1.6 µg/mL, which is comparable to the standard antitubercular drugs isoniazid (B1672263) and ethambutol. nih.gov Similarly, N-arylalkylbenzo[d]thiazole-2-carboxamides have been identified as a new class of potent anti-mycobacterial agents, with some derivatives showing promising activity in the range of 0.78-6.25 µg/mL against the H37Rv strain. researchgate.net
Research on 2-alkylthio-6-(3-nitrobenzoylamino)benzothiazoles also demonstrated antimycobacterial activity, although they were found to be less potent than their non-nitrated analogues. chemicalpapers.com This suggests that the nature and position of substituents on the benzoyl group can significantly influence the antimycobacterial efficacy. chemicalpapers.com
Investigation of Antimicrobial Mechanisms (e.g., Ergosterol (B1671047) Biosynthesis Pathway Inhibition)
The antimicrobial and antifungal effects of benzothiazole derivatives are attributed to various mechanisms of action. One of the key proposed mechanisms for their antifungal activity is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. Thiazole derivatives are known to inhibit essential microbial enzymes, including cytochrome P450 isoforms, which are crucial for ergosterol synthesis. nih.gov
In bacteria, these compounds have been found to target several essential enzymes. For instance, molecular docking studies have suggested that benzothiazole derivatives can act as inhibitors of DNA gyrase, topoisomerases, dihydroorotase, and dihydropteroate synthase. nih.govnih.gov By inhibiting these enzymes, the compounds interfere with critical cellular processes such as DNA replication, pyrimidine (B1678525) biosynthesis, and folate synthesis, leading to bacterial growth inhibition.
Quorum Sensing Interference in Bacterial Systems
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. This system is crucial for regulating virulence factors and biofilm formation in many pathogenic bacteria. nih.gov Interfering with QS is a promising strategy to combat bacterial infections without exerting selective pressure for resistance.
Recent studies have explored the potential of benzothiazole derivatives as quorum sensing inhibitors (QSIs). rsc.orgnih.gov A library of benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed and evaluated for their QSI activity. rsc.orgnih.gov Several of these compounds showed promising inhibition of the LasB quorum-sensing system in Pseudomonas aeruginosa, with IC50 values as low as 45.5 μg mL−1. rsc.org Furthermore, some of these derivatives also demonstrated moderate anti-biofilm formation activity against P. aeruginosa. rsc.org The development of such QSIs represents a novel approach to managing bacterial pathogenicity. nih.gov
Anti-Inflammatory and Analgesic Effects
Beyond their antimicrobial properties, derivatives of this compound have been investigated for their anti-inflammatory and analgesic activities. nih.govnih.govnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.
Several studies have synthesized and evaluated benzothiazole analogues for their ability to reduce inflammation and pain. nih.govnih.govnih.gov In one study, a series of benzo[d]thiazole analogs were tested in an ear edema model, with some compounds showing potent anti-inflammatory activity, with inhibition rates as high as 90.7%. nih.gov The same study also demonstrated significant analgesic effects in an acetic acid-induced writhing test, with some derivatives exhibiting inhibition rates of up to 100%. nih.gov
The mechanism underlying the anti-inflammatory effects of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.govresearchgate.net Certain benzo[d]thiazole derivatives have been shown to be weak inhibitors of COX-1 but exhibit moderate to potent inhibitory effects on COX-2, with IC50 values ranging from 0.28 to 0.77 μM. nih.gov This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Interactive Data Table: Anti-inflammatory and Analgesic Activity of Benzothiazole Derivatives
| Compound ID | Anti-inflammatory Activity (Inhibition Rate %) | Analgesic Activity (Inhibition Rate %) | COX-2 IC50 (μM) |
|---|---|---|---|
| 2c | - | - | 0.28-0.77 |
| 2d | 90.7 | - | 0.28-0.77 |
| 2g | 82.9 | - | 0.28-0.77 |
| 3d | - | - | 0.28-0.77 |
| 3f | - | - | 0.28-0.77 |
Neuropharmacological Investigations
Derivatives of this compound have been the subject of various neuropharmacological studies to explore their potential effects on the central nervous system. Research has particularly focused on their anticonvulsant and antidepressant profiles, revealing promising, yet varied, activity.
Anticonvulsant Profile
The benzothiazole scaffold is a key feature in several compounds investigated for anticonvulsant properties. nih.gov Riluzole, a commercially available drug containing the benzothiazole moiety, is noted for its phenytoin-like spectrum of anticonvulsant activity. nih.gov This has spurred further research into other benzothiazole derivatives as potential anticonvulsant agents. nih.gov
Structurally, an ideal anticonvulsant agent possesses specific pharmacophoric features, including a lipophilic aromatic ring, an electron donor system, and a hydrogen bonding domain. nih.gov Benzothiazole derivatives often fulfill these requirements, with the aromatic ring aiding in crossing the blood-brain barrier and the sulfur and nitrogen atoms acting as an electron donor system. nih.gov
Studies on various series of benzothiazole derivatives have shown significant anticonvulsant activity in preclinical models. For instance, in a study of N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides, several compounds exhibited potent activity in the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models. nih.gov Compound 9 from this series emerged as a particularly potent agent in the MES model. nih.gov Similarly, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones demonstrated notable anti-MES activity. researchgate.netmdpi.comdntb.gov.ua Among these, compound 4g was identified as the most promising, with significant potency against both MES- and PTZ-induced seizures. mdpi.comdntb.gov.ua The mechanism for some of these compounds may involve the enhancement of GABAergic neurotransmission. researchgate.netmdpi.comdntb.gov.ua
| Compound Series | Most Potent Compound | Test Model | Observed Activity |
|---|---|---|---|
| N-[4-(benzothiazole-2-yl) phenyl] 3/4- substituted benzene sulfonamides | Compound 9 | Maximal Electroshock (MES) | Exhibited better flexion (1.8 ± 0.37) compared to standard drug phenytoin. nih.gov |
| N-[4-(benzothiazole-2-yl) phenyl] 3/4- substituted benzene sulfonamides | Compound 8 | Pentylenetetrazole (PTZ) | Observed to be the most potent anticonvulsant agent in this model. nih.gov |
| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | Compound 4g | MES & scPTZ | Showed ED50 values of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). mdpi.comdntb.gov.ua |
Antidepressant Effects
The benzothiazole nucleus has also been explored for its potential antidepressant effects. nih.govmdpi.com Research has demonstrated that certain derivatives can produce significant antidepressant-like activity in animal models such as the forced swimming test (FST) and tail suspension test (TST). nih.govmdpi.com
In one study, thirty-four new benzo[d]thiazol derivatives were synthesized and evaluated. nih.gov Several of these compounds, notably 2c and 2d , showed a marked decrease in immobility time in the FST, with their efficacy surpassing that of the standard antidepressant drug fluoxetine. nih.gov Another study focusing on novel benzothiazole derivatives linked to piperazine (B1678402) or piperidine (B6355638) moieties also identified compounds with significant antidepressant-like effects. mdpi.com Compounds 3c, 3d, 3f, 3g, and 3h from this series significantly reduced immobility in both the TST and a modified forced swimming test (MFST) without affecting locomotor activity. mdpi.com The activity in the MFST, characterized by an increase in swimming behavior, suggests a potential enhancement of serotonergic neurotransmission. mdpi.com
| Compound | Percentage Decrease in Immobility |
|---|---|
| 2c | 89.96% nih.gov |
| 2d | 89.62% nih.gov |
| Fluoxetine (Reference) | 83.62% nih.gov |
Enzyme Inhibition Studies (e.g., Urease)
Benzothiazole derivatives have been identified as potent inhibitors of various enzymes, with significant research directed towards urease inhibition. mdpi.comnih.gov Urease is an enzyme implicated in pathologies associated with Helicobacter pylori infections, making its inhibition a key therapeutic strategy. mdpi.com
A study on 2-amino-6-arylbenzothiazoles revealed that these compounds exhibit very good to excellent urease inhibition activity. mdpi.com The parent compound, 2-amino-6-bromobenzothiazole , and its derivative 6-p-tolylbenzo[d]thiazol-2-amine were found to be particularly potent inhibitors. mdpi.com Another extensive study of twenty benzothiazole analogs showed that seventeen of the compounds had outstanding urease inhibitory potential, with IC50 values ranging from 1.4 ± 0.10 to 34.43 ± 2.10 μM, many of which were more potent than the standard inhibitor thiourea (B124793) (IC50 19.46 ± 1.20 μM). nih.gov Molecular docking studies have supported these findings, helping to elucidate the binding interactions between the benzothiazole analogs and the active site of the urease enzyme. nih.gov
| Compound | IC50 Value (μg/mL) |
|---|---|
| 2-amino-6-bromobenzothiazole (2) | 28.4 mdpi.com |
| 6-p-tolylbenzo[d]thiazol-2-amine (3a) | 27.27 mdpi.com |
| 6-phenylbenzo[d]thiazole-2-amine (3e) | 26.35 mdpi.com |
Other Investigated Biological Activities
Beyond their neuropharmacological and enzyme-inhibiting properties, derivatives of this compound have been evaluated for a spectrum of other biological activities.
Anthelmintic Activity : The benzothiazole scaffold is a component of anthelmintic drugs, and research continues to explore new derivatives for this purpose. nih.govnih.gov Studies have shown that certain novel benzothiazole derivatives can induce paralysis and death in earthworms, indicating potential anthelmintic effects. ijnrd.orgtsijournals.com For example, the anthelmintic actions of tioxidazole, a benzothiazole derivative, on Hymenolepis diminuta in rats were accompanied by significant reductions in worm weight and glycogen (B147801) content. nih.gov
Antileishmanial Activity : Leishmaniasis is a parasitic disease for which new treatments are needed. eurekaselect.com Benzothiazole derivatives have shown promise as antileishmanial agents. nih.gov In one study, (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives were synthesized and assessed for their in vitro antileishmanial activity. nih.gov Two compounds, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one , demonstrated selective activity against the amastigote stage of the parasite. nih.gov These findings suggest that the addition of a benzothiazole group can enhance the antileishmanial properties of a parent compound. nih.gov
Antioxidant Activity : Several studies have investigated the antioxidant potential of benzothiazole derivatives. ijpcbs.comderpharmachemica.comijprajournal.com These compounds have shown the ability to scavenge free radicals in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. ijpcbs.comderpharmachemica.com The antioxidant activity is often influenced by the nature and position of substituents on the benzothiazole ring system. For instance, the presence of electron-donating groups can improve radical scavenging activity, while electron-withdrawing groups may decrease it. ijprajournal.com One study synthesized a series of 2-[2,4-bis(aryl/alkylamino)thiazol-5-oyl]benzothiazole derivatives and evaluated their antioxidant activity by the DPPH free radical scavenging method. ijpcbs.com
Structure Activity Relationship Sar Elucidation for 2 Allylthio Benzo D Thiazole Analogs
Correlation Between Structural Features and Anti-Cancer Potency
The anti-cancer potential of benzothiazole (B30560) derivatives is highly dependent on the substitution patterns on both the fused benzene (B151609) ring and at the 2-position of the thiazole (B1198619) moiety. benthamscience.com
Key SAR insights for anti-cancer activity include:
Substitution at the 2-position: The incorporation of heterocyclic rings such as pyridine, pyrimidine (B1678525), or thiazole onto benzothiazole-2-thiol derivatives has been explored to enhance anti-cancer effects. mdpi.com Notably, compounds featuring a pyridinyl-2-amine linked to the benzothiazole-2-thiol core demonstrated potent, broad-spectrum inhibitory activities against various human cancer cell lines. mdpi.com
Substitution on the Benzene Ring: The position of substituents on the benzothiazole's benzene ring plays a critical role. Substitution at the C6 position has been identified as important for cytotoxic activity. benthamscience.comresearchgate.net Furthermore, the introduction of a fluorine atom at the C7 position was found to enhance the cytotoxicity of certain derivatives. nih.gov
Nature of Substituents: The electronic properties of the substituents are significant. A Group-based Quantitative Structure and Activity Relationship (GQSAR) analysis revealed that the presence of hydrophobic groups can potentiate anti-cancer activity. chula.ac.th In other series, specific substitutions like methoxy (B1213986) and chloro groups were found to be responsible for the observed anti-cancer activities. nih.gov For analogs containing an indole (B1671886) moiety, an electron-deficient substituent on the phenyl ring attached to the indole nitrogen increased inhibitory activity. researchgate.net The introduction of a pyrazole (B372694) moiety into the benzothiazole scaffold has also been shown to significantly enhance antitumor activity. nih.gov
A series of novel benzothiazole-2-thiol derivatives were synthesized and evaluated for their anti-proliferative activities, with some compounds showing greater efficacy than the standard drug cisplatin. nih.gov For instance, compounds 6m and 6t showed good inhibitory activities against a panel of human cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Further studies indicated that compound 6m could induce apoptosis in HepG2 cancer cells. nih.gov Another derivative, 4c , was identified as a potent agent against MCF-7 and HepG2 cancer cell lines, also inhibiting the VEGFR-2 enzyme. mdpi.com
| Compound | Modifications | Activity | Cell Line | IC₅₀ (µM) |
| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl at C2 | Anti-proliferative | MCF-7 | 2.57 |
| HepG2 | 7.26 | |||
| 7e | Pyridinyl-2-amine linked to 2-thiol | Anti-proliferative | SKRB-3 | 0.0012 |
| SW620 | 0.0043 | |||
| A549 | 0.044 | |||
| HepG2 | 0.048 | |||
| 21 | 2-aminobenzothiazole-thiazolidinedione hybrid | VEGFR-2 Inhibition | - | 0.19 |
SAR Insights for Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of benzothiazole analogs are strongly influenced by the nature and position of substituents, particularly those that modify the electronic and steric properties of the molecule.
Key SAR findings include:
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO₂) and halogens (F, Cl, Br), on the benzothiazole scaffold has been shown to enhance both antibacterial and antifungal activity. researchgate.netrsc.orgnih.gov This enhancement is attributed to improved protein binding and other favorable interactions at the target site. researchgate.net
Halogenation: Fluorine substitution has been repeatedly linked to increased antifungal potency. uop.edu.jo For example, polyfluorinated 2-benzylthiobenzothiazole derivatives have been identified as promising lead compounds for the development of novel fungicides. uop.edu.jo In a separate series of compounds, derivatives with fluoro substitution demonstrated the highest antifungal activity against various fungal strains. uop.edu.jo
Substitution at the 2-position: The group attached to the sulfur atom at the C2 position is a key determinant of activity. While the allylthio group is the focus, related structures like the 2-benzylthio group, especially with fluorine substitutions on the benzyl (B1604629) ring, show significant antifungal properties. uop.edu.jo
Hybrid Molecules: A series of benzothiazole-thiazole hybrids were synthesized and tested against a range of microbial strains. nih.gov Within this series, compounds featuring electron-withdrawing groups displayed strong inhibition zones and low Minimum Inhibitory Concentration (MIC) values, with one particular compound emerging as the most potent. researchgate.netrsc.org
The following table summarizes the antimicrobial activity of selected benzothiazole-thiazole hybrids.
| Compound | R Group on Phenyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. M. tuberculosis | MIC (µg/mL) vs. C. albicans |
| 4a | H | 31.25 | 62.5 | 31.25 |
| 4b | 3-NO₂ | 3.90 | 3.90 | 7.81 |
| 4c | 4-Cl | 7.81 | 7.81 | 15.63 |
| 4d | 4-Br | 7.81 | 15.63 | 15.63 |
| 4f | 4-F | 15.63 | 15.63 | 31.25 |
SAR in Anti-Inflammatory and Analgesic Agents
Benzothiazole derivatives have been developed as potent anti-inflammatory and analgesic agents, often by targeting specific receptors like the cannabinoid receptor 2 (CB2) or enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.govnih.gov
SAR studies in this area have revealed several important correlations:
CB2 Receptor Agonism: A series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives demonstrated high affinity and selectivity for the CB2 receptor. nih.gov The agonistic activity of these compounds makes them promising candidates for anti-inflammatory agents that lack the psychoactive side effects associated with CB1 receptor activation. nih.gov Within this series, the derivative 6d , which incorporates a 3-(trifluoromethyl)benzamide (B157546) group, showed remarkable protective effects in an in vivo model of acute colitis. nih.gov This highlights the importance of the carboxamide substituent at the 2-position for potent in vivo anti-inflammatory activity.
Enzyme Inhibition: Benzothiazole-phenyl analogs have been investigated as dual inhibitors of sEH and FAAH for pain management. nih.gov The SAR study indicated that trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes when placed at the ortho and para positions. nih.gov
Hybrid Structures: In another study, new derivatives of benzothiazole carrying benzenesulphonamide and carboxamide moieties were synthesized. nih.gov The SAR analysis showed that incorporating an indole ring (compound 17c ) was more effective in reducing edema than a simple benzene ring. nih.gov For derivatives containing a proline moiety, substitution at the 4-position of the proline ring was found to enhance anti-inflammatory activity, with compound 17i being the most active in this subgroup. nih.gov
The table below shows the anti-inflammatory activity of selected benzothiazole derivatives.
| Compound | Key Structural Feature | Anti-inflammatory Activity (% Inhibition of Edema at 3h) |
| 17c | Indole ring | 80% |
| 17i | Substituted proline | 78% |
| Indomethacin | Standard Drug | 70% |
Positional and Substituent Effects on Biological Activity
The biological profile of 2-(Allylthio)benzo[d]thiazole analogs is broadly dictated by the interplay between the position and the physicochemical properties of substituents on the benzothiazole core. benthamscience.com The functionalization of the C2 and C6 positions of the benzothiazole ring has been identified as a particularly effective strategy for modulating a variety of biological activities. benthamscience.com
General principles emerging from SAR studies include:
Importance of the C2-Position: The C2 position is a primary site for modification to alter biological activity. benthamscience.comnih.gov As seen in the anti-cancer, antimicrobial, and anti-inflammatory contexts, attaching various moieties—from simple thioethers to complex heterocyclic systems—directly influences potency and selectivity. For instance, linking a pyridinyl-2-amine to the 2-thio position led to potent anticancer agents, while N-carboxamide substituents at the 2-imino position produced selective CB2 agonists for anti-inflammatory applications. mdpi.comnih.gov
Influence of Benzene Ring Substituents: Substitutions on the benzene portion of the scaffold are crucial for fine-tuning activity. The C6 and C7 positions are frequently modified.
C6-Position: This position is often targeted for enhancing anti-cancer activity. benthamscience.comresearchgate.net
C7-Position: Introduction of a fluorine atom at C7 has been shown to increase the cytotoxicity of certain anti-cancer analogs. nih.gov
Electronic and Lipophilic Effects: The electronic nature of substituents is a recurring theme in the SAR of benzothiazoles. Electron-withdrawing groups like halogens and nitro groups are consistently associated with enhanced antimicrobial and antifungal activities. rsc.orgnih.gov Conversely, increasing lipophilicity through the addition of hydrophobic groups can be beneficial for anti-cancer potency. chula.ac.th The placement of trifluoromethyl groups on associated phenyl rings was found to be well-tolerated in the design of analgesic agents. nih.gov
Computational Chemistry and Molecular Modeling Applications in 2 Allylthio Benzo D Thiazole Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of 2-(Allylthio)benzo[d]thiazole, might interact with a biological receptor.
The benzothiazole (B30560) scaffold has been the subject of numerous docking studies to predict its binding affinity and interaction patterns with various protein receptors implicated in cancer and inflammation.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The development of novel VEGFR-2 inhibitors is a key strategy in cancer therapy. nih.gov Molecular docking studies on benzothiazole hybrids have shown that these compounds can effectively bind to the VEGFR-2 active site. nih.govnih.gov For instance, certain 2-aminobenzothiazole (B30445) hybrids demonstrated strong binding, with one of the most potent compounds exhibiting a VEGFR-2 inhibitory IC50 of 91 nM. nih.gov Docking simulations of other thiazole (B1198619) derivatives revealed binding scores comparable to the approved drug Sorafenib, indicating a strong potential for VEGFR-2 inhibition. nih.gov The interactions typically involve hydrogen bonds with key amino acid residues like Cys919 and Asp1046 within the receptor's binding pocket. nih.govmdpi.com
Cyclooxygenase (COX-1 and COX-2): COX enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies on 2-(trimethoxyphenyl)-thiazoles have been performed to understand their binding modes within COX-1 and COX-2 active sites. mdpi.com These studies help in designing selective COX-2 inhibitors, which can reduce gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Key interactions for potent inhibitors include hydrogen bonds with residues like Arg120, Tyr355, and Ser530, as well as hydrophobic contacts within the enzyme's binding pocket. mdpi.com
While direct docking studies on this compound with Estrogen Receptor α (ERα), G Protein-Coupled Estrogen Receptor (GPER), and Human Epidermal Growth Factor Receptor (HER) are not extensively documented in the available literature, the known interactions of the benzothiazole core with other receptors suggest that it is a viable scaffold for developing ligands for these targets as well.
Beyond cancer and inflammation-related receptors, the benzothiazole moiety has been investigated for its inhibitory effects on various enzymes.
Urease: Urease inhibitors have therapeutic potential against infections caused by urease-producing bacteria. Several studies have reported on benzothiazole derivatives as potent urease inhibitors. nih.govnih.gov In one study, this compound itself was used as a precursor for the synthesis of more complex derivatives that showed significant antitumor activity. researchgate.net Docking studies of these benzothiazole analogs confirmed their binding interactions with the urease active site, with some compounds exhibiting inhibitory potentials significantly greater than the standard inhibitor, thiourea (B124793). nih.govnih.gov
14α-Demethylase (CYP51): This enzyme is a crucial target for antifungal agents. Azole antifungals, which share structural similarities with thiazoles, function by inhibiting 14α-demethylase. researchgate.net Molecular docking studies on imidazole (B134444) derivatives, close relatives of thiazoles, have elucidated the binding interactions with the enzyme's active site. researchgate.net These interactions primarily involve the coordination of the heterocyclic nitrogen atom with the heme iron atom in the enzyme's active site, along with π-π and π-cation interactions with residues such as Phe255 and Arg96. researchgate.net This provides a model for how benzothiazole derivatives could also act as inhibitors.
The benzothiazole nucleus can be incorporated into molecules designed to interact with DNA, a key target for many anticancer drugs. Studies on benzothiazole-pyrrolobenzodiazepine conjugates have demonstrated their ability to bind to the minor groove of DNA. nih.gov Molecular dynamics simulations and docking studies have been employed to understand these binding interactions at an atomic level. nih.gov These computational analyses help in visualizing how the ligand fits within the DNA groove and which specific interactions, such as hydrogen bonds and van der Waals forces, contribute to the stability of the DNA-ligand complex. nih.gov One of the studied conjugates showed significant anticancer activity by inducing apoptosis and causing cell cycle arrest, highlighting the therapeutic potential of DNA-binding benzothiazoles. nih.gov
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like this compound. scirp.orgnih.govscirp.org
DFT calculations provide valuable information about the electronic properties of a molecule, which are crucial for understanding its reactivity and potential biological activity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. scirp.orgnih.gov A smaller energy gap suggests higher reactivity and lower stability. scirp.org For derivatives like 2-(methylthio)benzothiazole (B1198390), a close analog of this compound, DFT calculations have shown a relatively small energy gap, indicating it is among the most reactive in a series of benzothiazole derivatives. scirp.orgscirp.org In benzothiazole derivatives, the HOMO is often delocalized over one part of the molecule while the LUMO is localized on the benzothiazole moiety, facilitating intramolecular charge transfer. researchgate.net
Fukui Functions: The Fukui function is a local reactivity descriptor derived from DFT that helps to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. nih.govresearchgate.net By calculating Fukui functions, researchers can predict the reactive sites within the this compound molecule, providing insights into its metabolic fate and its interactions with biological molecules. nih.gov
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are calculated from HOMO and LUMO energies. scirp.org A lower hardness value indicates higher reactivity. scirp.org Studies on 2-(methylthio)benzothiazole have shown it to have the lowest chemical hardness and highest softness among a series of related compounds, marking it as the most reactive. scirp.orgscirp.org The electrophilicity index (ω) is another important descriptor that quantifies the ability of a molecule to accept electrons. scirp.org These descriptors collectively provide a comprehensive picture of the molecule's chemical behavior. scirp.orgnih.gov
The following table summarizes key quantum chemical properties calculated for 2-(methylthio)benzothiazole, a close structural analog of this compound, using DFT at the B3LYP/6-31+G(d,p) level. scirp.orgscirp.org
| Property | Symbol | Value (eV) | Interpretation |
| HOMO Energy | E_HOMO | -0.2271 | Energy of the highest occupied molecular orbital |
| LUMO Energy | E_LUMO | -0.0430 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | 0.1841 | Indicates high reactivity and low stability |
| Electronegativity | χ | 0.1372 | Measure of electron-attracting power |
| Chemical Potential | µ | -0.1372 | Negative of electronegativity |
| Chemical Hardness | η | 0.1530 | Resistance to change in electron configuration (low value indicates high reactivity) |
| Global Softness | S | 6.5372 | Reciprocal of hardness (high value indicates high reactivity) |
| Electrophilicity Index | ω | 0.1231 | Propensity to accept electrons |
QSAR, docking and ADMET studies of benzothiazole-based derivatives as potent antimicrobial agents - Journal of the Indian Chemical Society (Elsevier) The present study deals with the development of a robust QSAR model for a series of benzothiazole-based derivatives as potent antimicrobial agents. ... The developed models for both the bacterial and fungal strains were found to be statistically robust in terms of their validation parameters like r2, q2 and pred_r2. ... The present study deals with the development of a robust QSAR model for a series of benzothiazole-based derivatives as potent antimicrobial agents. The combinatorial effect of various 2D and 3D descriptors on the antimicrobial activity of the designed molecules (a total of 104 molecules) was studied. The developed models for both the bacterial and fungal strains were found to be statistically robust in terms of their validation parameters like r2, q2 and pred_r2. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg59m3V9bB0v56rJq-c_m6r1765l6X3l_9t7v10h0K9b0b46_6_2nK8i_310q43g05o2Yf8y3n73yS1_yv1u3-T7U9Xb1-cWJ4s3m3-g6g7u47-32-61-12-y2-y3-y4-y5-y6-y7-y8-y9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214-1215-1216-1217-1218-1219-1220-1221-1222-1223-1224-1225-1226-1227-1228-1229-1230-1231-1232-1233-1234-1235-1236-1237-1238-1239-1240-1241-1242-1243-1244-1245-1246-1247-1248-1249-1250-1251-1252-1253-1254-1255-1256-1257-1258-1259-1260-1261-1262-1263-1264-1265-1266-1267-1268-1269-1270-1271-1272-1273-1274-1275-1276-1277-1278-1279-1280-1281-1282-1283-1284-1285-1286-1287-1288-1289-1290-1291-1292-1293-1294-1295-1296-1297-1298-1299-1300-1301-1302-1303-1304-1305-1306-1307-1308-1309-1310-1311-1312-1313-1314-1315-1316-1317-1318-1319-1320-1321-1322-1323-1324-1325-1326-1327-1328-1329-1330-1331-1332-1333-1334-1335-1336-1337-1338-1339-1340-1341-1342-1343-1344-1345-1346-1347-1348-1349-1350-1351-1352-1353-1354-1355-1356-1357-1358-1359-1360-1361-1362-1363-1364-1365-1366-1367-1368-1369-1370-1371-1372-1373-1374-1375-1376-1377-1378-1379-1380-1381-1382-1383-1384-1385-1386-1387-1388-1389-1390-1391-1392-1393-1394-1395-1396-1397-1398-1399-1400-1401-1402-1403-1404-1405-1406-1407-1408-1409-1410-1411-1412-1413-1414-1415-1416-1417-1418-1419-1420-1421-1422-1423-1424-1425-1426-1427-1428-1429-1430-1431-1432-1433-1434-1435-1436-1437-1438-1439-1440-1441-1442-1443-1444-1445-1446-1447-1448-1449-1450-1451-1452-1453-1454-1455-1456-1457-1458-1459-1460-1461-1462-1463-1464-1465-1466-1467-1468-1469-1470-1471-1472-1473-1474-1475-1476-1477-1478-1479-1480-1481-1482-1483-1484-1485-1486-1487-1488-1489-1490-1491-1492-1493-1494-1495-1496-1497-1498-1499-1500-1501-1502-1503-1504-1505-1506-1507-1508-1509-1510-1511-1512-1513-1514-1515-1516-1517-1518-1519-1520-1521-1522-1523-1524-1525-1526-1527-1528-1529-1530-1531-1532-1533-1534-1535-1536-1537-1538-1539-1540-1541-1542-1543-1544-1545-1546-1547-1548-1549-1550-1551-1552-1553-1554-1555-1556-1557-1558-1559-1560-1561-1562-1563-1564-1565-1566-1567-1568-1569-1570-1571-1572-1573-1574-1575-1576-1577-1578-1579-1580-1581-1582-1583-1584-1585-1586-1587-1588-1589-1590-1591-1592-1593-1594-1595-1596-1597-1598-1599-1600-1601-1602-1603-1604-1605-1606-1607-1608-1609-1610-1611-1612-1613-1614-1615-1616-1617-1618-1619-1620-1621-1622-1623-1624-1625-1626-1627-1628-1629-1630-1631-1632-1633-1634-1635-1636-1637-1638-1639-1640-1641-1642-1643-1644-1645-1646-1647-1648-1649-1650-1651-1652-1653-1654-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-57
Future Research and Translational Opportunities for this compound
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. The compound this compound, which incorporates this key heterocyclic system, presents a promising starting point for future research and development. This article explores the potential future research directions and translational perspectives for this specific molecule, drawing upon the broader knowledge of benzothiazole chemistry and biology.
Q & A
Basic: What are the standard synthetic routes for 2-(Allylthio)benzo[d]thiazole, and how are reaction conditions controlled to ensure purity?
The synthesis typically involves two key steps: (1) formation of the benzothiazole core via condensation of 2-aminothiophenol with carbonyl-containing precursors under acidic or basic conditions, and (2) introduction of the allylthio group through nucleophilic substitution or alkylation. For example, allyl halides or disulfides can react with a thiolate intermediate generated from the benzothiazole precursor.
Methodological considerations :
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while inert atmospheres prevent oxidation of sulfur-containing intermediates .
- Purification : Column chromatography or recrystallization is used to isolate the product, with TLC and NMR monitoring to confirm purity .
Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?
Core techniques include:
- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the allylthio group (e.g., ~3.4 ppm for SCH) and benzothiazole protons .
- IR spectroscopy : Peaks at ~2550 cm (S-H stretch, if present) and 1600–1500 cm (C=N/C=C aromatic stretches) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced tip : X-ray crystallography can resolve ambiguities in stereochemistry or regioselectivity .
Advanced: How can reaction conditions be optimized to mitigate low yields in allylthio group incorporation?
Common issues include competing side reactions (e.g., oxidation or polymerization of the allyl group). Optimization strategies:
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Solvent effects : Switch to THF or acetone to reduce byproduct formation while maintaining solubility .
- Stoichiometry : A 1.2–1.5 molar excess of allylating agent ensures complete reaction, monitored via TLC .
- Temperature gradients : Gradual heating (40°C → 80°C) minimizes thermal degradation .
Advanced: How do researchers address contradictions in reported biological activities of benzothiazole derivatives?
Discrepancies in antimicrobial or anticancer activity data may arise from:
- Purity variability : Impurities >5% can skew bioassay results. Validate purity via HPLC (>98%) and elemental analysis .
- Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for bacterial strains) to ensure reproducibility .
- Structural analogs : Subtle changes (e.g., substitution at the 6-position) significantly alter activity; compare derivatives with identical substitution patterns .
Advanced: What computational methods are used to predict the reactivity and binding interactions of this compound?
- Density Functional Theory (DFT) : Models electron distribution and reaction pathways (e.g., Fukui indices for nucleophilic attack sites) .
- Molecular docking : Predicts binding affinity to biological targets (e.g., fungal CYP51 for antifungal activity) using software like AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Basic: What safety protocols are essential when handling this compound in the lab?
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent benzothiazole derivatives?
- Modify the allylthio group : Replace with propargylthio or cyclopropylthio to enhance metabolic stability .
- Introduce electron-withdrawing groups : Fluorine or nitro groups at the 5/6-positions increase electrophilicity and target binding .
- Hybrid molecules : Conjugate with triazole or imidazole moieties to exploit synergistic mechanisms (e.g., dual inhibition of kinases and topoisomerases) .
Basic: What are the documented biological activities of this compound, and how are these assays performed?
- Antimicrobial activity : Tested via disk diffusion or microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values typically <50 µg/mL .
- Anticancer potential : Assessed using MTT assays on cancer cell lines (e.g., MCF-7), often showing IC values in the low micromolar range .
Note : Include positive controls (e.g., ampicillin for bacteria, doxorubicin for cancer cells) to validate assay reliability .
Advanced: How do researchers resolve spectral ambiguities in characterizing allylthio-substituted benzothiazoles?
- 2D NMR : HSQC and HMBC correlate proton-carbon couplings to confirm allylthio attachment sites .
- Isotopic labeling : Synthesize S-labeled analogs to distinguish sulfur environments in complex mixtures .
- Computational validation : Compare experimental IR/NMR data with DFT-simulated spectra .
Advanced: What strategies improve the hydrolytic stability of this compound in aqueous biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
